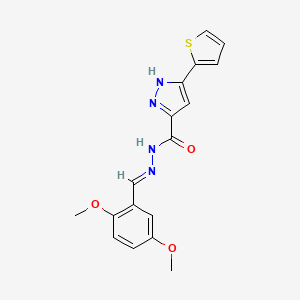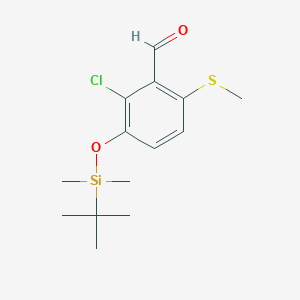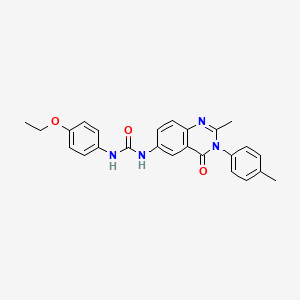![molecular formula C15H21NO B2763888 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol CAS No. 289487-86-1](/img/structure/B2763888.png)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is a chemical compound with the CAS Number: 289487-86-1 . It has a molecular weight of 231.34 . It is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is represented by the linear formula C15H21NO . The InChI Code is 1S/C15H21NO/c17-15-9-13-7-4-8-14 (10-15)16 (13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 .Physical And Chemical Properties Analysis
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol is an oil at room temperature . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Conformational and Structural Analysis
Structural Studies : Studies on 3-azabicyclo[3.3.1]nonan-9-ones and derivatives, including 1-alkoxycarbonyl derivates and 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, have focused on molecular mechanics calculations and NMR spectroscopy. These studies reveal the preferred conformational behavior of such bicyclic systems, governed mainly by steric factors, and typically favor a flattened chair-chair conformation (Arias-Pérez, Alejo, & Maroto, 1997).
Spectroscopic Analysis : Various 3-azabicyclo[3.3.1]nonan-9-ones have been synthesized and analyzed using spectroscopic techniques like NMR, revealing insights into their stereochemical and conformational characteristics (Park, Jeong, & Parthiban, 2011).
X-Ray Diffraction Studies : N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9,9-diol perchlorate, a compound related to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has been isolated and analyzed using single-crystal X-ray diffraction. This analysis has provided detailed insights into its chair-chair conformer structure in the solid state (Bailey, Berlin, & Holt, 1984).
Chemical Synthesis and Applications
Synthesis of Derivatives : Studies have synthesized and characterized acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols. These investigations provide insights into the synthesis pathways and potential chemical applications of such compounds (Lorente, Iriepa, & Gálvez, 1990).
Antimicrobial Studies : Research on oxime ethers of aza/diazabicycles, including derivatives of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, has revealed their potential as antimicrobial agents. These compounds have shown promise against a range of pathogenic bacteria and fungi (Parthiban, Aridoss, Rathika, Ramkumar, & Kabilan, 2009).
Pharmacological Properties : Some studies have synthesized and evaluated the pharmacological properties of derivatives of 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol, which is structurally related to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol. These studies provide insights into the potential biological activities of these compounds (Iriepa et al., 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of nitroxyl radicals , which are often involved in oxidation reactions. These radicals can interact with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Nitroxyl radicals, to which this compound belongs, are known to be involved in various oxidation reactions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Result of Action
As a nitroxyl radical, it may induce oxidation reactions, leading to changes in the structure and function of its targets . These changes could potentially affect various cellular processes.
properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGSRDCXSVFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2763806.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2763810.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)



![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)

